molecular formula C12H9F2Tl B14617541 ([1,1'-Biphenyl]-4-yl)(difluoro)thallane CAS No. 60705-29-5

([1,1'-Biphenyl]-4-yl)(difluoro)thallane

Cat. No.: B14617541
CAS No.: 60705-29-5
M. Wt: 395.58 g/mol
InChI Key: VRSBXPGBYMPMCX-UHFFFAOYSA-L
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Description

([1,1'-Biphenyl]-4-yl)(difluoro)thallane is an organothallium compound featuring a biphenyl backbone substituted with two fluorine atoms and a thallium center. Notably, the biphenyl scaffold and fluorine substituents may influence electronic and steric properties, similar to other biphenyl-based compounds discussed below .

Properties

CAS No.

60705-29-5

Molecular Formula

C12H9F2Tl

Molecular Weight

395.58 g/mol

IUPAC Name

difluoro-(4-phenylphenyl)thallane

InChI

InChI=1S/C12H9.2FH.Tl/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;;/h1,3-10H;2*1H;/q;;;+2/p-2

InChI Key

VRSBXPGBYMPMCX-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)[Tl](F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-4-yl)(difluoro)thallane typically involves the reaction of a biphenyl derivative with a thallium reagent under specific conditions. One common method includes the use of thallium trifluoroacetate in the presence of a suitable solvent and temperature control to ensure the formation of the desired product. The reaction conditions often require an inert atmosphere to prevent oxidation and degradation of the thallium compound.

Industrial Production Methods: Industrial production of ([1,1’-Biphenyl]-4-yl)(difluoro)thallane may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: ([1,1’-Biphenyl]-4-yl)(difluoro)thallane can undergo various chemical reactions, including:

    Oxidation: The thallium center can be oxidized to higher oxidation states using oxidizing agents such as or .

    Reduction: Reduction of the thallium center can be achieved using reducing agents like or .

    Substitution: The biphenyl group can undergo electrophilic substitution reactions, where the thallium atom can be replaced by other functional groups using reagents like or .

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, organometallic compounds

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thallium(III) derivatives , while substitution reactions can introduce various functional groups onto the biphenyl moiety.

Scientific Research Applications

Chemistry: ([1,1’-Biphenyl]-4-yl)(difluoro)thallane is used as a reagent in organic synthesis, particularly in the formation of carbon-thallium bonds, which can be further transformed into other functional groups.

Biology: In biological research, this compound can be used as a probe to study the interactions of thallium with biological molecules, providing insights into the behavior of heavy metals in biological systems.

Industry: In the industrial sector, ([1,1’-Biphenyl]-4-yl)(difluoro)thallane can be used in the production of advanced materials, such as conductive polymers and catalysts for various chemical processes.

Mechanism of Action

The mechanism by which ([1,1’-Biphenyl]-4-yl)(difluoro)thallane exerts its effects involves the interaction of the thallium center with various molecular targets. The thallium atom can form strong bonds with electronegative atoms such as oxygen and nitrogen, influencing the reactivity and stability of the compound. The biphenyl group provides a stable framework that can undergo further functionalization, enhancing the compound’s versatility in different applications.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The provided evidence lacks direct data on organothallium compounds. However, several fluorinated biphenyl derivatives with analogous structural features are documented. Below is a comparative analysis based on substituent effects, functional groups, and available research findings.

Fluorinated Biphenyl Derivatives

1-(2'-Fluoro[1,1'-biphenyl]-4-yl)ethanone
  • Structure : Biphenyl with a fluorine atom at the 2'-position and an acetyl group at the 4-position.
  • CAS : 345-55-1 .
  • The ketone group introduces polarity, affecting solubility in organic solvents.
  • Applications : Used as an intermediate in pharmaceutical synthesis (e.g., diflunisal analogs) .
[1,1′-Biphenyl]-4-ol, 2′,4′-difluoro
  • Structure : Biphenyl with fluorine atoms at 2' and 4' positions and a hydroxyl group at the 4-position.
  • CAS : 59089-68-8 .
  • Key Properties :
    • The hydroxyl group increases hydrophilicity compared to fully aromatic biphenyls.
    • Fluorine substituents may reduce metabolic degradation in biological systems.
1-([1,1'-Biphenyl]-4-yl)ethanone
  • CAS : 92-91-1 .
  • Key Properties :
    • Lacks fluorine, resulting in lower electron-withdrawing effects and altered reactivity.
    • The acetyl group facilitates nucleophilic additions and condensations.

Functional Group Comparison

Compound Substituents Functional Group Key Effects
([1,1'-Biphenyl]-4-yl)(difluoro)thallane Difluoro, Thallium Organothallium Expected high reactivity due to Tl–C bonds; toxicity limits applications.
1-(2'-Fluoro[1,1'-biphenyl]-4-yl)ethanone 2'-F, 4-acetyl Ketone Enhanced stability and polarity; used in drug synthesis.
[1,1′-Biphenyl]-4-ol, 2′,4′-difluoro 2',4'-F, 4-OH Phenol Improved hydrophilicity; potential BPA replacement.
1-([1,1'-Biphenyl]-4-yl)ethanone 4-acetyl Ketone Baseline reactivity for acetylated biphenyls.

Electronic and Steric Effects

  • Fluorine Substituents: Electron-withdrawing nature reduces electron density in the biphenyl ring, affecting conjugation and reaction kinetics . In phenolic derivatives (e.g., [1,1′-Biphenyl]-4-ol, 2′,4′-difluoro), fluorine enhances oxidative stability .

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